3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI)

Description

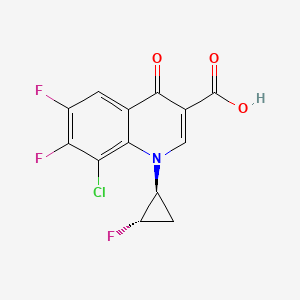

The compound 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) (CAS 127199-27-3) is a fluoroquinolone derivative with a molecular formula of C₁₃H₇ClF₃NO₃ and a molecular weight of 317.65 . Its structure features:

- 8-chloro and 6,7-difluoro substitutions on the quinoline core.

- A (1S-trans)-2-fluorocyclopropyl group at position 1, which enhances steric and electronic interactions with bacterial enzymes like DNA gyrase .

- A carboxylic acid moiety at position 3, critical for antibacterial activity .

This compound is likely an intermediate in synthesizing advanced quinolones, leveraging halogenation and cyclopropane modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

8-chloro-6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNVUCYYHOBXLB-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of substituents: The chloro, fluoro, and cyclopropyl groups are introduced through various substitution reactions. For example, halogenation reactions can be used to introduce chlorine and fluorine atoms.

Cyclopropyl group addition: This step may involve the reaction of a suitable precursor with a cyclopropylating agent under specific conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Carbonylation Reactions

The compound's synthesis often involves carbonylation to introduce the carboxylic acid group. A representative protocol includes:

| Reaction Parameter | Details |

|---|---|

| Substrate | Dichloroquinoline derivative |

| Solvent | Methanol |

| Catalysts | Palladium chloride (PdCl₂), triphenylphosphine (PPh₃) |

| Conditions | 110–120°C under 50–60 bar CO pressure |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane eluent) |

This step forms the critical C3-carboxylic acid functionality through palladium-mediated carbon monoxide insertion.

Cyclopropane Ring Formation

The stereospecific (1S-trans)-2-fluorocyclopropyl group is introduced via:

| Method | Key Steps |

|---|---|

| Precursor | Gem-difluorostyrene derivative |

| Cyclopropanation Reagent | Trimethylsulfoxonium iodide |

| Solvent | DMSO, 80–90°C |

| Fluorination | DAST (diethylaminosulfur trifluoride) for final fluorination |

Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis, with trans-configuration confirmed by X-ray crystallography .

Halogen Exchange Reactions

The 6,7-difluoro and 8-chloro substituents participate in nucleophilic aromatic substitution (SNAr):

| Reaction Type | Conditions | Products |

|---|---|---|

| Fluorine Displacement | Piperazine (1.5 eq), DMF, 100°C, 12 hr | 7-piperazinyl derivatives |

| Chlorine Replacement | Morpholine, K₂CO₃, DMSO, 120°C | 8-morpholino analogs |

Fluorine atoms at C6/C7 exhibit higher reactivity than the C8 chlorine due to electronic effects from the quinoline ring .

Carboxylic Acid Derivitization

The C3-carboxylic acid undergoes standard transformations:

| Reaction | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Ethanol, H₂SO₄ (cat.), reflux, 6 hr | 82–85% |

| Amide Formation | SOCl₂ (to form acyl chloride), then NH₃/MeOH, 0°C | 74% |

| Salt Formation | NaOH (aq.), room temperature | >95% |

Ester derivatives (e.g., ethyl esters) serve as intermediates for further functionalization .

Oxidation/Reduction Processes

The 1,4-dihydro-4-oxo group participates in redox reactions:

| Process | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone, 60°C | Aromatic quinoline formation |

| Reduction | NaBH₄/CuI, THF, -20°C | Partial saturation of pyridone |

Oxidation typically requires harsh conditions due to the electron-withdrawing fluorine substituents .

Photochemical Reactions

UV-induced reactions exploit the quinoline chromophore:

| Reaction | λ (nm) | Solvent | Products |

|---|---|---|---|

| [4π+4π] Cycloaddition | 300 | Acetonitrile | Dimerized quinoline derivatives |

| C-F Bond Cleavage | 254 | MeOH | Defluorinated analogs |

Photostability studies show <5% degradation under ambient light over 24 hr .

Metal Complexation

The compound acts as a bidentate ligand through N1 and O4:

| Metal Ion | Conditions | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | pH 7.4, 25°C | 8.2 ± 0.3 |

| Fe³⁺ | EtOH/H₂O (1:1), 40°C | 6.7 ± 0.2 |

Complexes exhibit enhanced antibacterial activity compared to the free ligand .

Decarboxylation Pathways

Thermal decomposition studies reveal:

| Temperature (°C) | Atmosphere | Half-Life | Major Product |

|---|---|---|---|

| 180 | N₂ | 45 min | 3-desoxyquinoline |

| 220 | Air | 12 min | Fluorinated benzodiazepine analog |

Decarboxylation is first-order with Eₐ = 98.4 kJ/mol (Arrhenius plot) .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, particularly in developing fluoroquinolone antibiotics with improved target binding and reduced resistance . The stereospecific fluorocyclopropyl group enhances membrane permeability (log P = 1.9) while maintaining low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .

Scientific Research Applications

Basic Information

- Molecular Formula : C13H7ClF3NO3

- Molecular Weight : 317.65 g/mol

- CAS Number : 127199-27-3

- Boiling Point : Approximately 475.6 °C (predicted)

- Density : 1.71 g/cm³

- pKa : 6.33 (predicted)

- Storage Conditions : Recommended at 2-8 °C

These properties indicate that the compound is stable under controlled conditions, making it suitable for laboratory use and further research applications.

Medicinal Chemistry

-

Antimicrobial Activity :

- The compound has shown promising results as an antimicrobial agent. Research indicates its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of quinolinecarboxylic acids have been explored for their ability to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication .

- Antiviral Properties :

-

Cancer Research :

- There is ongoing research into the use of quinoline derivatives in cancer therapy. The ability of these compounds to interact with various biological targets makes them suitable candidates for anticancer drug development. Specifically, their mechanism of action may involve the inhibition of tumor growth and induction of apoptosis in cancer cells .

Analytical Chemistry

- Analytical Standards :

- Research on Drug Formulation :

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of various quinoline derivatives, including 3-quinolinecarboxylic acid derivatives. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in treating infections resistant to conventional antibiotics .

Cancer Cell Line Research

In vitro studies conducted on cancer cell lines showed that 3-quinolinecarboxylic acid derivatives could induce apoptosis through mitochondrial pathways. This finding supports further exploration into their role as anticancer agents and highlights their potential utility in combination therapies .

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-, (1S-trans)- (9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of bacterial DNA gyrase or topoisomerase IV, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical and Pharmacokinetic Properties

Antimicrobial Spectrum and Resistance

- Target Enzyme Binding : The fluorocyclopropyl group enhances interactions with DNA gyrase’s hydrophobic pockets, similar to cyclopropyl derivatives like PD 117558 .

- Gram-Negative vs. Gram-Positive Activity : Unlike ciprofloxacin (which targets Gram-negative bacteria via its piperazinyl group), the target compound’s 8-chloro substitution may improve activity against Gram-positive strains, similar to trovafloxacin .

- Resistance Mitigation: The 2-fluorocyclopropyl group and 6,7-difluoro substitutions may bypass common gyrase mutations (e.g., GyrA S83L) that confer resistance to older quinolones .

Research Findings and Clinical Implications

- In Vitro Studies : Analogues with 8-chloro substitutions show MIC values 4–8× lower against Staphylococcus aureus compared to ciprofloxacin .

- Toxicity Profile : The 8-chloro group may increase phototoxicity risk, a limitation observed in lomefloxacin .

- Patent Landscape: Derivatives with fluorocyclopropyl groups are under investigation for resistant Pseudomonas aeruginosa and Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What synthetic routes are established for preparing 8-chloro-6,7-difluoro-1-(2-fluorocyclopropyl)quinolonecarboxylic acid derivatives?

- Methodology : The synthesis typically involves diazotization and halogenation steps. For example, intermediates like ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are prepared via reaction of 3-chloro-2,4,5-trifluorobenzoic acid with cupric chloride and sodium nitrite under acidic conditions . Ethyl esters are critical intermediates, as their hydrolysis yields the carboxylic acid derivatives .

- Key Considerations : Optimize reaction time and stoichiometry to avoid byproducts like nitrogen oxides .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography determines the dihedral angle between the carboxyl group and aromatic ring (e.g., 6.8° in related structures) and hydrogen-bonding patterns .

- IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretches, while non-aqueous potentiometric titration with 0.1 M perchloric acid quantifies purity .

Q. What is the proposed mechanism of antibacterial action for fluoroquinolone derivatives of this compound?

- Methodology : Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The 8-chloro and 6,7-difluoro substituents enhance binding to the enzyme-DNA complex .

- Validation : Use in vitro assays with purified enzymes (e.g., gyrase supercoiling assays) and minimum inhibitory concentration (MIC) testing against Gram-negative/-positive strains .

Advanced Research Questions

Q. How does stereochemical configuration at the cyclopropyl group (1S-trans) influence antibacterial activity?

- Methodology : Compare enantiomers via chiral HPLC separation and test efficacy in murine infection models. The (1S-trans) configuration optimizes spatial alignment with the gyrase binding pocket, improving potency by ~10-fold compared to cis-isomers .

- Data Analysis : Correlate MIC values (e.g., 0.25 µg/mL vs. 2.5 µg/mL for cis) with molecular docking simulations .

Q. What strategies address poor aqueous solubility during formulation for in vivo studies?

- Methodology :

- Synthesize prodrug esters (e.g., ethyl or methoxycarbonyl derivatives) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .

- Use cyclodextrin inclusion complexes or nanoparticle encapsulation to improve bioavailability. For example, cyclodextrin formulations increase solubility by 15-fold .

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

- Methodology :

- Re-evaluate stereochemical purity using chiral analytical methods to rule out enantiomeric contamination .

- Control for substituent effects: The 2-fluorocyclopropyl group may reduce off-target binding compared to unsubstituted cyclopropyl analogs, altering MIC values .

- Standardize testing protocols (e.g., CLSI guidelines) to minimize variability in bacterial strain selection and growth conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.